molecular formula C12H14O4S B2814746 Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 1895680-32-6

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Cat. No. B2814746
CAS RN: 1895680-32-6
M. Wt: 254.3
InChI Key: PSVOWIUCGFKCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a compound that has been synthesized and used in the creation of graphene aerogels . These aerogels are used as high-performance anode material for lithium-ion batteries .


Chemical Reactions Analysis

The compound is used in the creation of graphene aerogels, which are used as anode material for lithium-ion batteries . This suggests that it may undergo chemical reactions during the battery operation, but the specific reactions are not detailed in the available sources.

Scientific Research Applications

Organic Synthesis and Catalysis

Research highlights the utility of tert-butyl and thiophene-containing compounds in catalysis and organic synthesis. For instance, the use of rhodium-catalyzed enantioselective addition of arylboronic acids to generate complex organic structures demonstrates the critical role of these compounds in developing pharmaceuticals and fine chemicals (M. Storgaard, J. Ellman, 2009).

Materials Science

In materials science, tert-butyl and thiophene derivatives are central to the synthesis of conjugated polymers and organic sensitizers for solar cell applications. For example, novel donor-acceptor-donor type monomers have been studied for their electrochemical and optical properties, which are pivotal for photovoltaic applications (B. Zaifoglu, S. Hacioglu, Naime A. Unlu, A. Çırpan, L. Toppare, 2013). Additionally, the development of new conjugated polyradicals demonstrates the potential of these materials in creating high-spin organic polymers with unique electronic properties (M. Miyasaka, T. Yamazaki, H. Nishide, 2001).

Electrochemistry

Research into the electrochemical properties of tert-butyl and thiophene-based compounds has led to insights into their use in energy storage and electrochromic devices. The synthesis and electropolymerization of benzimidazole derivatives with different donor units reveal significant effects on the optical and electronic properties of the resulting polymers, which are relevant for applications in organic electronics and electrochromic devices (Ali Can Ozelcaglayan, Merve Şendur, Naime Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012).

properties

IUPAC Name

tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOWIUCGFKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.